What are the chemical properties of Dibenzo[e,l]pyrene?
What are the chemical properties of Dibenzo[e,l]pyrene?
An In-Depth Technical Guide to the Chemical Properties of Dibenzo[e,l]pyrene
Introduction to Dibenzo[e,l]pyrene: An Overview
Dibenzo[e,l]pyrene (DB[e,l]P) is a high molecular weight polycyclic aromatic hydrocarbon (PAH), a class of organic compounds that are ubiquitous environmental contaminants resulting from the incomplete combustion of organic materials. It is one of five structural isomers of dibenzopyrene, with the molecular formula C₂₄H₁₄.[1] While its isomer, dibenzo[a,l]pyrene, is recognized as one of the most potent carcinogens ever tested, the properties and toxicological profile of DB[e,l]P are distinct and warrant specific investigation.[2] This guide provides a comprehensive technical overview of the chemical properties of Dibenzo[e,l]pyrene, tailored for researchers, scientists, and professionals in drug development and environmental health.
Molecular Identity and Physicochemical Characteristics
The fundamental identity of a chemical compound is defined by its structure and physical properties. These characteristics govern its environmental fate, bioavailability, and interaction with biological systems.
Structure and Identification
DB[e,l]P is an ortho- and peri-fused polycyclic arene, consisting of six fused benzene rings.[3] This extensive aromatic system is the primary determinant of its chemical behavior.
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Molecular Formula: C₂₄H₁₄[4]
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Molecular Weight: 302.37 g/mol [4]
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Synonyms: Dibenzo[fg,op]naphthacene, 1,2:6,7-Dibenzpyrene[3][4]
Physicochemical Data Summary
The physical properties of DB[e,l]P are characteristic of large PAHs: it is a solid compound with very low volatility and is practically insoluble in water, rendering it lipophilic.[5] This high lipophilicity influences its tendency to bioaccumulate in fatty tissues.
| Property | Value | Source |
| Appearance | Yellow crystals or flakes | [6] (for isomer DB[a,l]P) |
| Melting Point | Not specified; Isomers range from 164.5°C (DB[a,l]P) to 283.6°C (DB[a,i]P) | [6][7] |
| Boiling Point | Not specified; Isomer DB[a,l]P is 630.6 °C | [6] |
| Water Solubility | Insoluble | [6][8] |
| Organic Solubility | Soluble in nonpolar organic solvents like benzene, toluene, and cyclohexane. | [8][9][10] |
| log Kow (Octanol-Water Partition Coefficient) | 7.71 (for isomer DB[a,l]P) | [6] |
Chemical Reactivity and Spectroscopic Profile
The dense electron cloud of its aromatic system makes DB[e,l]P susceptible to electrophilic attack and oxidation, particularly under enzymatic catalysis. Like other aromatic hydrocarbons, it can undergo vigorous reactions with strong oxidizing agents.[11][12] Substitution reactions such as halogenation, nitration, and sulfonation are also characteristic of this class of compounds.[11]
Spectroscopic techniques are essential for the identification and quantification of dibenzopyrene isomers.
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UV-Visible (UV/VIS) Spectroscopy: The extended π-conjugated system of DB[e,l]P results in characteristic absorption spectra in the ultraviolet and visible regions. These spectra are useful for identification, as seen in the analysis of its metabolites.[13]
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Fluorescence Spectroscopy: DB[e,l]P is fluorescent, a property extensively used in its trace-level detection. Techniques like Laser-Excited Time-Resolved Shpol'skii Spectrometry (LETRSS) provide high sensitivity and selectivity, enabling the differentiation of DB[e,l]P from its co-eluting isomers in complex matrices.[2][14]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the precise structure of DB[e,l]P and its metabolites, providing definitive confirmation of proton and carbon frameworks.[2][13]
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Mass Spectrometry (MS): When coupled with gas chromatography (GC/MS), mass spectrometry is a powerful tool for identifying and quantifying DB[e,l]P in environmental samples, often using isotope dilution techniques for high accuracy.[15]
Toxicology and Metabolic Activation
The biological activity of PAHs is intrinsically linked to their metabolic transformation within an organism. While many PAHs are inert, their metabolites can be highly reactive and toxic.
Carcinogenicity Classification
It is critical to distinguish DB[e,l]pyrene from its highly carcinogenic isomers. The International Agency for Research on Cancer (IARC) has classified Dibenzo[e,l]pyrene in Group 3: Not classifiable as to its carcinogenicity to humans .[3] This classification reflects a lack of sufficient evidence for carcinogenicity in humans or experimental animals. In contrast, its isomer Dibenzo[a,l]pyrene is classified in Group 2A: Probably carcinogenic to humans .[16]
The General Pathway of Metabolic Activation for Dibenzopyrenes
For PAHs, carcinogenicity is typically initiated by metabolic activation into electrophilic metabolites that can covalently bind to DNA, forming DNA adducts.[17][18] This process, while extensively studied for the potent carcinogen DB[a,l]pyrene, provides a crucial framework for understanding the potential biotransformation of DB[e,l]pyrene.
The activation sequence involves two main enzymatic steps:
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Phase I Metabolism: Cytochrome P450 (CYP) enzymes, particularly from the CYP1 family (e.g., CYP1A1 and CYP1B1), introduce an epoxide group across a double bond in the PAH molecule.[18]
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Phase II Metabolism: The enzyme epoxide hydrolase (EH) converts the initial epoxide into a trans-dihydrodiol.[19]
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Second Epoxidation: A subsequent epoxidation by CYP enzymes at a nearby double bond creates a highly reactive diol-epoxide.[17]
These diol-epoxides are the ultimate carcinogens, as their strained epoxide ring readily opens to form a covalent bond with nucleophilic sites on DNA bases (primarily guanine and adenine), leading to mutations if not repaired.[17][20]
Analytical Methodologies and Protocols
Accurate detection and quantification of DB[e,l]P in environmental and biological samples are paramount for exposure assessment. Due to its presence in complex mixtures with its isomers, highly selective analytical methods are required.[21]
Core Analytical Techniques
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High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection (FLD), is a standard method for separating and quantifying PAHs.[22][23] However, co-elution of isomers like DB[e,l]P and the more common benzo[a]pyrene can be a significant challenge, necessitating highly optimized chromatographic conditions or secondary detection methods.[24]
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Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS provides excellent separation and definitive identification based on both retention time and mass-to-charge ratio, making it a gold standard for PAH analysis.[15]
Sample Preparation and Analysis Workflow
A robust analytical protocol is essential for obtaining reliable data. The following outlines a typical workflow for analyzing dibenzopyrenes in a solid or liquid matrix.
Protocol: Extraction and Analysis of Dibenzopyrenes from Environmental Samples
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Sample Extraction:
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Justification: PAHs are typically bound to matrix components and must be liberated using an organic solvent.
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Procedure: A solid sample (e.g., soil, sediment) is subjected to Soxhlet extraction or pressurized fluid extraction with a nonpolar solvent like hexane or a hexane/acetone mixture. A liquid sample (e.g., water) is passed through a solid-phase extraction (SPE) cartridge packed with a C18 sorbent.[25]
-
-
Extract Cleanup:
-
Justification: Co-extracted interfering compounds (lipids, pigments) must be removed to prevent contamination of the analytical instrument and improve detection limits.
-
Procedure: The crude extract is passed through a silica gel or alumina chromatography column. A series of solvents with increasing polarity is used to elute fractions, separating the PAHs from more polar and less polar interferences.[15]
-
-
Concentration and Solvent Exchange:
-
Justification: The cleaned extract is often too dilute for detection and may be in a solvent incompatible with the analytical instrument.
-
Procedure: The solvent is carefully evaporated under a gentle stream of nitrogen. The residue is then redissolved in a small, precise volume of a suitable solvent (e.g., acetonitrile for HPLC, cyclohexane for GC).[25]
-
-
Instrumental Analysis:
-
Justification: High-resolution separation and sensitive detection are required to identify and quantify individual isomers.
-
Procedure: An aliquot of the final extract is injected into an HPLC-FLD or GC/MS system. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard, often using an internal standard or an isotopically labeled surrogate for improved accuracy.[15][25]
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Synthesis and Applications
The chemical synthesis of Dibenzo[e,l]pyrene and its isomers is crucial for providing the pure analytical standards necessary for toxicological studies and environmental monitoring. Various synthetic routes have been developed, often involving multi-step organic reactions to construct the complex polycyclic framework.[26][27][28] The primary application of pure DB[e,l]P is as a reference material for calibrating analytical instruments and for use in laboratory research to study its metabolism, toxicity, and physical properties.
Conclusion
Dibenzo[e,l]pyrene is a chemically stable, lipophilic polycyclic aromatic hydrocarbon. Its properties are largely defined by its extensive aromatic system, making it amenable to analysis by fluorescence and mass spectrometric techniques. While it shares a structural formula with the potent carcinogen dibenzo[a,l]pyrene, its toxicological profile is markedly different, with IARC classifying it as not classifiable regarding its carcinogenicity to humans. A thorough understanding of its distinct chemical properties, metabolic potential, and analytical behavior is essential for accurately assessing its environmental risk and distinguishing it from its more hazardous isomers in complex mixtures.
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